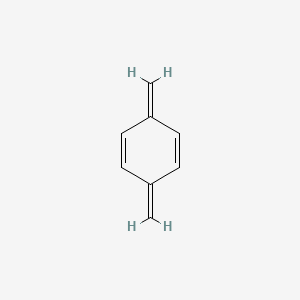

3,6-Dimethylidenecyclohexa-1,4-diene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

P-quinodimethane is a quinodimethane.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,6-Dimethylidenecyclohexa-1,4-diene serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:

- Diels-Alder Reactions : The compound can act as a diene in Diels-Alder reactions, forming cycloadducts with dienophiles. This application is significant for synthesizing complex cyclic compounds efficiently .

- Dimerization : It can dimerize to form [2.2]paracyclophane and subsequently isomerize to [2.2]metacyclophane. This transformation highlights its utility in synthesizing polycyclic structures with potential applications in materials science .

Materials Science

The compound has been explored for its potential in developing advanced materials:

- Electroluminescent Elements : Research indicates that this compound can be used in the fabrication of electroluminescent devices due to its ability to form stable polymers with good luminous efficiency .

- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance plastics and composites.

Biological Research

Recent studies have investigated the biological activities of derivatives of this compound:

- Neuroprotective Agents : Compounds derived from this structure have shown promise as dual-target inhibitors for treating neurodegenerative diseases like Alzheimer's disease. These compounds exhibit the ability to cross the blood-brain barrier and demonstrate significant inhibitory effects on acetylcholinesterase and monoamine oxidase enzymes .

Data Table: Summary of Applications

Case Study 1: Diels-Alder Reaction Utilization

In a study exploring the reactivity of this compound in Diels-Alder reactions, researchers demonstrated its effectiveness when paired with various dienophiles. The resulting cycloadducts exhibited promising properties for further functionalization, paving the way for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 2: Neuroprotective Compound Development

A series of derivatives based on this compound were synthesized and evaluated for their biological activity against Alzheimer’s disease markers. The most promising candidate showed an IC50 value of 0.28 µM against acetylcholinesterase and demonstrated negligible toxicity in vitro and in vivo studies . This highlights the compound's potential as a lead structure for drug development.

Propiedades

Número CAS |

502-86-3 |

|---|---|

Fórmula molecular |

C8H8 |

Peso molecular |

104.15 g/mol |

Nombre IUPAC |

3,6-dimethylidenecyclohexa-1,4-diene |

InChI |

InChI=1S/C8H8/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H2 |

Clave InChI |

NRNFFDZCBYOZJY-UHFFFAOYSA-N |

SMILES |

C=C1C=CC(=C)C=C1 |

SMILES canónico |

C=C1C=CC(=C)C=C1 |

Key on ui other cas no. |

502-86-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.